Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate
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Overview
Description
Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate is a heterocyclic compound containing a thiophene ring fused with a benzene ring.
Preparation Methods
The synthesis of Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate typically involves the Gewald reaction, which is a multi-component reaction involving a ketone, a cyanoacetate, and elemental sulfur . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature . Major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives .
Scientific Research Applications
Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its antimicrobial and anticancer effects . The exact molecular pathways involved are still under investigation, but it is believed to modulate oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate can be compared with other thiophene derivatives such as:
- Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 4-Keto-4,5,6,7-tetrahydrothianaphthene
These compounds share similar structural features but differ in their substituents and functional groups, which can significantly affect their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific functional groups that confer distinct properties and applications .
Properties
IUPAC Name |
methyl 7-oxo-5,6-dihydro-4H-1-benzothiophene-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h4-5,7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRNJGBNFXAHNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)C2=C1C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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